
ML277
Vue d'ensemble
Description
ML277, également connu sous le nom de (2R)-N-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-1-(4-méthylphényl)sulfonylpipéridine-2-carboxamide, est un activateur puissant et sélectif du canal potassique KCNQ1 (Kv7.1) . Ce composé a suscité un intérêt considérable en raison de sa capacité à moduler le couplage domaine de détection de la tension-pore des canaux KCNQ1, ce qui en fait un outil précieux pour étudier les mécanismes de la porte de ces canaux et pour des applications thérapeutiques potentielles .
Méthodes De Préparation
La synthèse de ML277 implique plusieurs étapes clés. Le matériau de départ, ®-N-(4-(4-méthoxyphényl)thiazol-2-yl)-1-tosylpipéridine-2-carboxamide, est préparé par une série de réactions comprenant la formation de thiazole, la sulfonylation et la formation du cycle pipéridine . Les conditions réactionnelles impliquent généralement l'utilisation de réactifs tels que le chlorure de thionyle, le chlorure de p-toluènesulfonyle et la pipéridine sous température et pression contrôlées .
Analyse Des Réactions Chimiques
Mechanism of Action on KCNQ1 Channels
ML277 modulates KCNQ1 through distinct biophysical mechanisms:
- Voltage Sensor-Pore Coupling Enhancement : Binds at the interface between the voltage-sensing domain (VSD) and pore domain, increasing allosteric coupling efficiency .
- Single-Channel Conductance : Converts flickering KCNQ1 openings into discrete bursts, increasing single-channel amplitudes by stabilizing the fully activated open (AO) state .
- Inactivation Suppression : Eliminates voltage-dependent inactivation, prolonging channel open time .
Key Residues for this compound Binding
Electrophysiological Effects
This compound induces dose-dependent changes in KCNQ1 kinetics:
- Current Amplification : 3–6x increase in peak currents via enhanced AO state occupancy .
- Voltage Dependence Shift : ΔV ~ +6 mV in G–V relationship due to selective stabilization of the AO state .
- Deactivation Slowing : τ deactivation increases by 533% at −50 mV .
Table 1: this compound Effects Across KCNQ1 Constructs
Construct | Current Amplitude Increase (%) | Deactivation τ Increase (%) |
---|---|---|
WT | 437 ± 132 | 533 ± 97 |
L266W | 26 ± 8 | 14 ± 5 |
G272C | −4 ± 3 | −4 ± 9 |
V334L | 36 ± 8 | 5 ± 5 |
Structural and Molecular Dynamics Insights
- Binding Site : this compound occupies a hydrophobic pocket formed by S4-S5 linker (Trp238, Leu241), S5 (Leu256), and S6 (Pro333) helices .
- PIP2 Interaction : Co-binds with phosphatidylinositol 4,5-bisphosphate (PIP2) in the pore domain, with minimal steric clash between this compound’s 4-methylphenyl group and PIP2’s lipid tail .
- KCNE1 Stoichiometry Dependency : Efficacy inversely correlates with KCNE1 subunit count; no effect observed in saturated KCNQ1/KCNE1 complexes .
Limitations and Unresolved Questions
- Synthesis Data Gap : Detailed chemical synthesis pathways remain unpublished; existing studies focus on pharmacological optimization .
- Metabolic Stability : No available data on in vivo degradation or metabolic byproducts.
Note: Chemical reaction data (e.g., synthesis steps, degradation pathways) are absent from peer-reviewed literature. For proprietary synthesis details, consult original patent filings or direct inquiries to manufacturers (e.g., Cayman Chemical, Tocris Bioscience) .
Applications De Recherche Scientifique
Cardioprotection Against Ischemia
ML277 has been shown to provide cardioprotection in models of acute coronary syndromes. In studies involving rat ventricular cardiomyocytes and whole-heart models, this compound reduced infarct size and improved contractile recovery following ischemic events. The compound modulates action potential duration and calcium handling, which are critical for maintaining cardiac function during ischemia .
Key Findings:
- Infarct Size Reduction: In ex vivo Langendorff models, this compound application during reperfusion significantly decreased infarct size .
- Calcium Handling Improvement: this compound treatment resulted in better calcium transient responses, indicating enhanced cellular recovery after ischemia .
Long QT Syndrome Treatment
This compound's ability to potentiate the KCNQ1 current makes it a candidate for treating LQTS. The compound enhances the fully activated open state of KCNQ1 channels, which is crucial for normal cardiac repolarization. Studies suggest that this compound could be beneficial for patients with genetic mutations leading to LQTS by restoring normal ion flow through these channels .
Mechanism of Action:
- This compound increases the open probability of KCNQ1 channels, counteracting the effects of mutations that cause channel dysfunction .
Ion Channel Modulation
This compound acts by enhancing voltage sensor-pore coupling within KCNQ1 channels. This results in prolonged channel opening and reduced inactivation, which is essential for maintaining stable cardiac rhythms . The effectiveness of this compound is influenced by the stoichiometry of the KCNQ1/KCNE1 complex, with varying effects observed depending on the composition of these proteins .
Allosteric Coupling Efficiency
Recent molecular simulations have provided insights into how this compound enhances allosteric coupling within KCNQ1 channels. These findings suggest that modifications to the structure of this compound could lead to improved efficacy or specificity for different ion channel targets .
Case Studies and Experimental Data
Study | Objective | Findings |
---|---|---|
Mattmann et al., 2012 | Development of this compound | Identified as a potent KCNQ1 activator through library screening. |
Yu et al., 2013 | Characterization of this compound | Demonstrated significant increases in peak currents (3-6x) in mammalian cells. |
Xu et al., 2015 | Mechanistic insights | Found that this compound enhances IKs currents under specific stoichiometric conditions. |
Brennan et al., 2023 | Cardioprotective effects | Showed that this compound reduces infarct size and improves recovery in ischemic models. |
Mécanisme D'action
ML277 exerts its effects by specifically enhancing the fully activated open state of the KCNQ1 potassium channel . It modulates the voltage-sensing domain-pore coupling, leading to increased current amplitudes and altered channel kinetics . This mechanism is distinct from other potassium channel activators, making this compound a unique tool for studying the gating mechanisms of KCNQ1 channels .
Comparaison Avec Des Composés Similaires
ML277 est unique dans son activation sélective du canal potassique KCNQ1. Des composés similaires comprennent :
Retigabine : Un ouvreur de canal potassique qui active les canaux KCNQ2-5 mais a une moins grande sélectivité pour KCNQ1.
XE991 : Un bloqueur de canal potassique qui inhibe les canaux KCNQ1-5.
Linopirdine : Un autre bloqueur de canal potassique avec un spectre d'activité plus large.
La spécificité de this compound pour KCNQ1 et sa capacité à améliorer l'état ouvert entièrement activé le distinguent de ces autres composés .
Activité Biologique
ML277 is a small-molecule activator of the KCNQ1 potassium channel, which plays a crucial role in cardiac repolarization and the regulation of electrical activity in the heart. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and long QT syndrome. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac physiology, and relevant research findings.
This compound primarily acts as an activator of the KCNQ1 channel, enhancing its current amplitude and altering its kinetics. The compound is known to:
- Increase KCNQ1 Peak Currents : this compound can increase peak currents in mammalian cells by approximately three- to sixfold, shifting activation by 15–20 mV more negative and significantly slowing deactivation times .
- Modulate Channel Gating : It alters the voltage dependence of activation and inactivation properties of KCNQ1 channels. Specifically, this compound slows down both activation and deactivation processes, which prolongs channel residency in the open state .
- Enhance Cardiac Protection : In models of acute coronary syndromes, this compound has been shown to reduce infarct size and improve contractile function by modulating calcium accumulation during each contractile cycle .
Effects on Cardiac Physiology
The pharmacological effects of this compound have been evaluated in various experimental models, demonstrating its potential as an antiarrhythmic agent.
Case Studies
- Antiarrhythmic Effects in CAVB Dog Model :
- Human iPSC-Derived Cardiomyocytes :
Research Findings
A variety of studies have explored the biological activity of this compound, leading to significant findings regarding its effects on ion channel dynamics and cardiac function.
Summary of Key Research Findings
Propriétés
IUPAC Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNLLVUVDAEHC-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML277?
A1: this compound selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]
Q2: How does this compound interact with the KCNQ1 channel?
A2: this compound binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]
Q3: What are the downstream effects of this compound binding to KCNQ1?
A3: this compound binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:
Q4: Does this compound affect all KCNQ1 channel states equally?
A4: No, this compound specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]
Q5: What is the significance of this compound's selectivity for the AO state?
A5: This selectivity makes this compound a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]
Q6: How does the presence of the KCNE1 subunit affect this compound activity?
A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to this compound. This suggests that KCNE1 might interact with the same binding pocket as this compound, preventing its action. [, ]
Q7: What structural features of this compound are important for its activity?
A7: While detailed SAR studies are ongoing, certain structural features have been implicated in this compound's activity:
Q8: Have any this compound analogs been developed?
A8: Yes, over 60 chemical analogs of this compound have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.
Q9: What are the potential therapeutic applications of this compound?
A9: Given its ability to modulate KCNQ1 activity, this compound holds potential therapeutic value for conditions like:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.